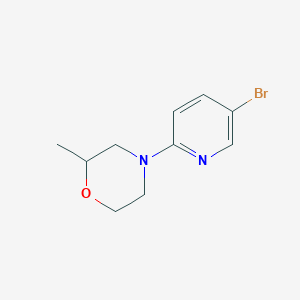

4-(5-Bromopyridin-2-yl)-2-methylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a morpholine ring substituted at the 2-position with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed using 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with morpholine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, often in an organic solvent such as ethanol or tetrahydrofuran, at temperatures ranging from room temperature to 80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Bromopyridin-2-yl)-2-methylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development:

4-(5-Bromopyridin-2-yl)-2-methylmorpholine serves as a critical intermediate in the synthesis of novel pharmaceuticals. Its structural features enable it to interact with biological targets, making it valuable in developing drugs for various conditions, including cancer and neurological disorders.

Case Study:

A study highlighted the synthesis of indazole derivatives, which included compounds similar to this compound. These derivatives exhibited potent anti-cancer activity against several cell lines, indicating that similar scaffolds could be explored for therapeutic applications .

Mechanism of Action:

The compound's mechanism often involves binding to specific receptors or enzymes, modulating their activity. For example, the bromine atom enhances lipophilicity and potentially improves binding affinity to targets involved in disease pathways.

Enzyme Interaction Studies:

this compound can be utilized as a probe molecule in biological studies to investigate enzyme-substrate interactions. Its unique structure allows researchers to explore how modifications affect binding and activity.

Case Study:

In a research project focused on enzyme inhibitors, compounds containing similar morpholine structures were evaluated for their inhibitory effects on specific enzymes related to cancer progression. The results indicated promising activity, suggesting that derivatives of this compound could also yield effective inhibitors .

Synthesis and Industrial Applications

Synthetic Routes:

The synthesis of this compound typically involves various reaction pathways, including nucleophilic substitutions and cyclization reactions. These methods can be optimized for industrial production.

Industrial Use Cases:

Due to its versatile structure, this compound can serve as an intermediate in synthesizing agrochemicals and other specialty chemicals, highlighting its importance beyond pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 4-(5-Bromopyridin-2-yl)-2-methylmorpholine.

4-(5-Bromopyrimidin-2-yl)morpholine: A structurally similar compound with a pyrimidine ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a brominated pyridine ring and a morpholine ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

4-(5-Bromopyridin-2-yl)-2-methylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antitumor, antimicrobial, and enzyme inhibition properties, supported by various research findings and case studies.

- Chemical Formula : C9H11BrN2O

- CAS Number : 10966724

- Molecular Weight : 229.10 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a related compound was tested against the MDA-MB-231 triple-negative breast cancer cell line, demonstrating a significant reduction in cell viability by 55% at a concentration of 10 µM after three days of treatment. In vivo studies further confirmed its efficacy, showing tumor growth inhibition in xenograft models with a dosage of 20 mg/kg administered daily .

Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been extensively documented. A review on marine cyclic peptides indicated that certain morpholine-containing compounds exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.025 to 1.25 µg/mL, indicating strong antimicrobial effects.

Enzyme Inhibition

This compound's structural similarities to other morpholine derivatives suggest potential as an enzyme inhibitor. In particular, morpholine derivatives have shown promise as α-glucosidase inhibitors, with some compounds exhibiting IC50 values significantly lower than the standard drug acarbose (IC50 = 58.8 µM). For example, certain benzimidazolium salts with N-methylmorpholine exhibited IC50 values as low as 15 µM .

Table 1: Summary of Biological Activities

The mechanisms through which these compounds exert their biological effects are varied:

- Antitumor Activity : The observed antitumor effects are likely due to the inhibition of specific receptors involved in cancer cell proliferation.

- Antimicrobial Activity : Compounds disrupt bacterial cell membranes or inhibit critical pathways necessary for bacterial survival.

- Enzyme Inhibition : Morpholine derivatives may interact with active sites on enzymes like α-glucosidase, preventing substrate binding and subsequent activity.

Propiedades

IUPAC Name |

4-(5-bromopyridin-2-yl)-2-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-8-7-13(4-5-14-8)10-3-2-9(11)6-12-10/h2-3,6,8H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETXIRQRWAXZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.